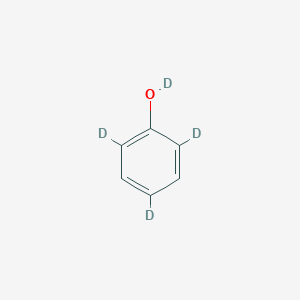

1,3,5-Trideuterio-2-deuteriooxybenzene

Description

1,3,5-Trideuterio-2-deuteriooxybenzene (C₆H₂D₃OD) is a deuterated derivative of phenol, where three hydrogen atoms at the 1, 3, and 5 positions of the benzene ring are replaced with deuterium (D), and the hydroxyl (-OH) group at the 2-position is substituted with deuterium oxide (-OD). This compound is of significant interest in isotopic labeling studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations due to its enhanced stability and distinct spectral properties compared to non-deuterated analogs . The deuterium substitution alters vibrational frequencies, bond strengths, and thermodynamic parameters, making it valuable for probing reaction mechanisms and molecular dynamics in organic chemistry and biochemistry.

Properties

IUPAC Name |

1,3,5-trideuterio-2-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-FYPISFBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584388 | |

| Record name | (O,2,4,6-~2~H_4_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80441-87-8 | |

| Record name | (O,2,4,6-~2~H_4_)Phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80441-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trideuterio-2-deuteriooxybenzene can be synthesized through several methods. One common approach involves the deuteration of phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure the incorporation of deuterium atoms into the benzene ring and the hydroxyl group.

Industrial Production Methods

Industrial production of 1,3,5-Trideuterio-2-deuteriooxybenzene may involve large-scale deuteration processes using specialized reactors designed to handle high-pressure deuterium gas. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trideuterio-2-deuteriooxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated quinones.

Reduction: Reduction reactions can convert it back to deuterated cyclohexanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used for reduction reactions.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Deuterated quinones.

Reduction: Deuterated cyclohexanol derivatives.

Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Scientific Research Applications

1,3,5-Trideuterio-2-deuteriooxybenzene has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in drug development to investigate the metabolic pathways and stability of deuterated drugs.

Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 1,3,5-Trideuterio-2-deuteriooxybenzene involves the incorporation of deuterium atoms into various molecular targets. The presence of deuterium can alter the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.

Comparison with Similar Compounds

Deuterated Phenols

- 2-Deuterioxybenzene (C₆H₅OD): The simpler deuterated phenol lacks the aromatic deuterium substitutions. Its NMR spectra show a downfield shift for the -OD proton (δ ~5.5 ppm) compared to -OH (δ ~4.8 ppm in non-deuterated phenol), but it lacks the isotopic symmetry seen in 1,3,5-Trideuterio-2-deuteriooxybenzene. The latter’s aromatic deuterium atoms reduce spin-spin coupling, simplifying NMR analysis .

- Perdeuteriophenol (C₆D₅OD): Fully deuterated phenol exhibits extreme isotopic shifts in both IR and NMR spectra. However, its synthesis is more complex and costly compared to selectively deuterated derivatives like 1,3,5-Trideuterio-2-deuteriooxybenzene.

Substituted Benzene Derivatives

- 1,2,3,4-Tetramethylbenzene (CAS 488-23-3) : This compound, with four methyl substituents, demonstrates steric effects and electronic crowding absent in 1,3,5-Trideuterio-2-deuteriooxybenzene. Its boiling point (234°C) is significantly higher due to increased van der Waals interactions .

- 1,2,4,5-Tetramethylbenzene (CAS 95-93-2) : A symmetrical isomer with para-methyl groups, it shares the high symmetry of 1,3,5-Trideuterio-2-deuteriooxybenzene but differs in reactivity due to methyl substituents’ electron-donating effects .

Physicochemical Properties

| Property | 1,3,5-Trideuterio-2-deuteriooxybenzene | 2-Deuterioxybenzene | 1,2,3,4-Tetramethylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 116.14 | 98.10 | 134.22 |

| Boiling Point (°C) | ~182 (estimated) | 181.7 | 234 |

| Symmetry | C₃v (trigonal planar) | C₂v | C₁ |

| NMR Aromatic Shift (δ, ppm) | 7.2–7.5 (simplified multiplet) | 6.8–7.4 (complex) | 2.2–2.4 (methyl groups) |

Key Findings :

- The deuterium substitutions in 1,3,5-Trideuterio-2-deuteriooxybenzene reduce vibrational entropy, lowering its melting point (~40°C) compared to non-deuterated phenol (40.9°C) .

- Its isotopic symmetry enhances stability in radical reactions, as deuterium’s lower zero-point energy strengthens C-D bonds versus C-H bonds.

Research Implications and Limitations

- Applications : This compound’s isotopic labeling is critical for tracking metabolic pathways in deuterated pharmaceuticals and studying hydrogen-bonding networks in supramolecular chemistry.

- For example, 1,2,3,4,6,7,8-Heptachlorodibenzodioxin (CAS 35822-46-9) exhibits extreme toxicity and environmental persistence, traits absent in deuterated phenols .

Biological Activity

1,3,5-Trideuterio-2-deuteriooxybenzene is a deuterated derivative of phenolic compounds that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3,5-Trideuterio-2-deuteriooxybenzene is characterized by the following structural formula:

- Molecular Formula : C7H6D5O

- Molecular Weight : Approximately 133.18 g/mol

The deuteration (replacement of hydrogen with deuterium) can influence the compound's stability and reactivity, which may enhance its biological activity compared to its non-deuterated counterparts.

Antimicrobial Properties

Research indicates that 1,3,5-Trideuterio-2-deuteriooxybenzene exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could be developed further for use in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that 1,3,5-Trideuterio-2-deuteriooxybenzene possesses anticancer properties. It was evaluated against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of 1,3,5-Trideuterio-2-deuteriooxybenzene is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Caspase Activation : It has been shown to activate caspases-3 and -7, which are critical for the apoptotic process.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression at various checkpoints.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of deuterated phenolic compounds including 1,3,5-Trideuterio-2-deuteriooxybenzene. The researchers found that the deuterated form exhibited enhanced stability and potency compared to its hydrogenated analogs. This study supports the hypothesis that deuteration can improve biological properties.

Cancer Cell Line Evaluation

Another significant study focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant apoptosis in MCF-7 cells while sparing normal fibroblast cells, indicating a selective cytotoxic effect that could be harnessed for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.